5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound belonging to the dihydropyridine family. Compounds in this group are widely studied for their potential biological activities and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A standard method begins with the preparation of a dihydropyridine core through Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, β-ketoester, and ammonia. Following this, the 4-oxo and 1-methyl substitutions are introduced through selective alkylation and oxidation steps.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using automated reactors to maintain precise temperature control and reaction times. Catalysts such as Lewis acids may be used to enhance reaction rates and yields. Post-reaction, the compound is typically purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various types of reactions:
Oxidation: Converting the 1,4-dihydropyridine to a fully aromatic pyridine ring.
Reduction: Hydride donors can reduce the 4-oxo group.
Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Reactions typically use reagents such as:
Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride.
Substitution reactions utilize halogens or sulfonates under acidic or basic conditions.
Major Products
Oxidation: Leads to the formation of a pyridine derivative.
Reduction: Produces a reduced form with hydroxyl groups.
Substitution: Generates various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is employed as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it is investigated for its potential as a calcium channel blocker, which can influence muscle contraction and neurotransmitter release.
Medicine
Medicinally, derivatives of dihydropyridine compounds are studied for their antihypertensive and anti-inflammatory properties.
Industry
In industry, the compound finds use in the development of new materials and chemical sensors due to its unique electronic properties.
Mechanism of Action
The compound's mechanism of action involves interaction with calcium channels, where it binds to specific sites within the channel protein, altering its conformation and inhibiting calcium ion flux. This modulation affects cellular activities such as contraction, secretion, and gene expression.
Comparison with Similar Compounds
When compared to other dihydropyridine derivatives:
Nifedipine: A well-known calcium channel blocker, used in treating hypertension. Our compound may offer different specificity and binding affinities.
Amlodipine: Similar in structure but with different pharmacokinetic properties, offering longer half-life and better oral absorption.
Nitrendipine: Used in vasodilation, with similar but slightly varied mechanisms and effects.
The uniqueness of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its specific substitutions, which can offer unique pharmacological profiles and binding characteristics, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-8-10-17(11-9-16)13-23-22(26)19-12-20(25)21(14-24(19)2)27-15-18-6-4-3-5-7-18/h3-12,14H,13,15H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJZXGNEGCVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.